4-Fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88330. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVBBNGWBBYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061600 | |

| Record name | 4-Fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-02-1 | |

| Record name | 4-Fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VJG35CQV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzonitrile: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 4-Fluorobenzonitrile (B33359) (CAS No. 1194-02-1). It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development. This document details the physicochemical properties, spectroscopic data, synthesis protocols, and common reactions of this important fluorinated aromatic building block. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized.

Introduction

This compound is a versatile aromatic compound featuring a benzene (B151609) ring substituted with a fluorine atom and a nitrile group at the para position.[1] It appears as a white crystalline low-melting solid.[2] The presence of the electron-withdrawing nitrile group and the highly electronegative fluorine atom significantly influences its chemical reactivity and physical properties.[1] This unique structure makes this compound a valuable intermediate in the synthesis of a wide range of complex molecules. It is extensively used in the development of pharmaceuticals, such as opioid receptor antagonists, as well as in the manufacturing of agrochemicals, high-performance dyes, pigments, and specialty materials like liquid crystals.[2][3]

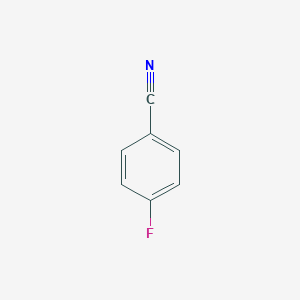

Chemical Structure and Identification

The structure of this compound consists of a cyanide group (-C≡N) and a fluorine atom attached to a benzene ring at positions 1 and 4, respectively.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 1194-02-1[4] |

| Molecular Formula | C₇H₄FN[4] |

| Molecular Weight | 121.11 g/mol [4] |

| IUPAC Name | This compound[4] |

| Synonyms | p-Fluorobenzonitrile, p-Cyanofluorobenzene, 1-Cyano-4-fluorobenzene[4] |

| InChI | InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H[4] |

| InChIKey | AEKVBBNGWBBYLL-UHFFFAOYSA-N[4] |

| SMILES | C1=CC(=CC=C1C#N)F[4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a solid at room temperature with a melting point just above ambient conditions. It is classified as a combustible solid and is harmful if swallowed, in contact with skin, or inhaled.[5]

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White crystalline low-melting solid | [2] |

| Melting Point | 32-34 °C | [5] |

| Boiling Point | 188 °C (at 750 mmHg) | [5] |

| Density | 1.107 g/cm³ | [6] |

| Flash Point | 65 °C (closed cup) | [5] |

| Vapor Pressure | 0.564 mmHg at 25°C | [7] |

| Refractive Index | 1.4925 |[6] |

Table 3: Solubility Data Note: Quantitative solubility data in common organic solvents is not readily available in published literature. The following table provides qualitative information.

| Solvent | Solubility | Reference(s) |

|---|---|---|

| Water | Insoluble | [2][6] |

| Chloroform (B151607) | Soluble | [6] |

| Ethyl Acetate (B1210297) | Soluble | [6] |

| Ethanol | Soluble | [8] |

| Methanol | Soluble | [8] |

| Acetone | Soluble |[8] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits two multiplets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitrile group are coupled to the adjacent protons and to the fluorine atom, as are the protons ortho to the fluorine atom.

Table 4: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |

|---|---|---|---|

| ~7.68 ppm | Multiplet (dd) | J(H,H) ≈ 9.1 Hz, J(H,F) ≈ 5.1 Hz | 2H, Aromatic (H ortho to -CN) |

| ~7.19 ppm | Multiplet (dd) | J(H,H) ≈ 9.1 Hz, J(H,F) ≈ 8.2 Hz | 2H, Aromatic (H ortho to -F) |

(Data adapted from ChemicalBook)

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the seven carbon atoms in the molecule (two pairs of carbons are equivalent by symmetry).

Table 5: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) | Assignment |

|---|---|

| ~166.3 ppm | C-F (d, ¹JCF ≈ 255 Hz) |

| ~134.7 ppm | C-H (d, ³JCF ≈ 9 Hz, ortho to -CN) |

| ~118.0 ppm | C≡N |

| ~116.9 ppm | C-H (d, ²JCF ≈ 22 Hz, ortho to -F) |

| ~108.5 ppm | C-CN (d, ⁴JCF ≈ 4 Hz) |

(Data adapted from Revue Roumaine de Chimie)[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the nitrile group, the carbon-fluorine bond, and the aromatic ring.

Table 6: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~3050-3100 | Aromatic C-H Stretch |

| ~2225 | C≡N Stretch |

| ~1600, ~1500 | Aromatic C=C Stretch |

| ~1230 | C-F Stretch |

| ~840 | C-H Out-of-plane Bending (para-disubstituted) |

(Assignments based on NIST WebBook spectrum and standard IR correlation tables)

Experimental Protocols

Synthesis via Halogen Exchange

A common and effective method for synthesizing this compound is the nucleophilic aromatic substitution (halogen exchange) of 4-chlorobenzonitrile (B146240) using potassium fluoride (B91410) at high temperature in a polar aprotic solvent.[10]

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reagents & Setup: To a high-pressure reactor equipped with a mechanical stirrer and a nitrogen inlet, add 4-chlorobenzonitrile (1.0 eq.), spray-dried anhydrous potassium fluoride (1.5 to 3.0 eq.), and a high-boiling polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) or sulfolane.[10][11] A phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide may also be added to facilitate the reaction at lower temperatures.[11]

-

Reaction: The reaction mixture is heated with vigorous stirring to a temperature between 220-290°C. The progress of the reaction is monitored by Gas Chromatography (GC). Reaction times can vary from 2 to 15 hours depending on the temperature, solvent, and catalyst used.[11]

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solid inorganic salts (KCl and excess KF) are removed by filtration. The filtrate is then diluted with water and extracted several times with an organic solvent such as diethyl ether or toluene.[11]

-

Purification: The combined organic extracts are washed with water, then with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation (b.p. 188 °C/750 mmHg) or by column chromatography on silica (B1680970) gel to afford pure this compound.[8][9]

Sample Preparation for Spectroscopic Analysis

NMR Spectroscopy:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

-

Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

IR Spectroscopy (Thin Solid Film Method):

-

Place a few milligrams of solid this compound onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Add a single drop of a volatile solvent in which the compound is soluble (e.g., chloroform or acetone) to dissolve the solid.[12]

-

Allow the solvent to fully evaporate in a fume hood, which will leave a thin, even film of the solid compound on the plate.[12]

-

Place the plate in the spectrometer's sample holder and acquire the spectrum.

Key Reactions and Applications

This compound is a key substrate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between the this compound and an organoboron compound. The strength of the C-F bond often requires specialized, electron-rich phosphine (B1218219) ligands and strong bases to facilitate the oxidative addition step.

Caption: Generalized mechanism for Suzuki-Miyaura coupling.

Example Protocol:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), an appropriate phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).

-

Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water).

-

Heat the reaction mixture to 100-120°C with vigorous stirring until the starting material is consumed (monitor by TLC or GC).

-

After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling reaction joins this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. This reaction is highly valuable for constructing rigid molecular scaffolds.

Example Protocol:

-

To a reaction vessel, add this compound (1.0 eq.), a terminal alkyne (1.2 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent like triethylamine (B128534) or a mixture of THF and an amine base.

-

Degas the mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80°C.

-

Monitor the reaction by TLC or GC. Upon completion, filter the reaction mixture to remove salts, and concentrate the filtrate.

-

The residue is typically purified by column chromatography on silica gel to yield the desired arylalkyne product.

Safety and Handling

This compound is classified as a hazardous substance.[2] It is harmful if swallowed, inhaled, or absorbed through the skin. It is also a flammable solid.[5]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A dust mask (e.g., N95) is recommended when handling the solid.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) for complete safety information.

References

- 1. CAS 1194-02-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1194-02-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 99 1194-02-1 [sigmaaldrich.com]

- 6. 1194-02-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Benzonitrile, 4-fluoro- (CAS 1194-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. kaibangchem.com [kaibangchem.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

- 11. audreyli.com [audreyli.com]

- 12. CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Fluorobenzonitrile (CAS: 1194-02-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzonitrile, a versatile building block in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, and safety information. Furthermore, this guide presents detailed experimental protocols for its synthesis and purification, along with its application in significant synthetic transformations, including its role in the synthesis of the aromatase inhibitor Letrozole. Key reaction pathways and experimental workflows are illustrated with diagrams to facilitate understanding and practical application in research and development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature, characterized by a benzene (B151609) ring substituted with a fluorine atom and a nitrile group at the para position.[1] This substitution pattern imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1194-02-1 | [3] |

| Molecular Formula | C₇H₄FN | [3] |

| Molecular Weight | 121.11 g/mol | [3] |

| Appearance | White crystalline low melting solid | [1] |

| Melting Point | 32-34 °C | [1] |

| Boiling Point | 188 °C at 750 mmHg | [1] |

| Water Solubility | Insoluble | [1] |

| IUPAC Name | This compound | [3] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic aromatic proton signals. | [3] |

| ¹³C NMR | Spectra available, showing characteristic aromatic and nitrile carbon signals. | [3] |

| IR Spectroscopy | Data available, showing characteristic nitrile (C≡N) and C-F stretching vibrations. | [3] |

| Mass Spectrometry | GC-MS data available, with the molecular ion peak corresponding to its molecular weight. | [3] |

| Raman Spectroscopy | Data available. | [3] |

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

Note: This is not an exhaustive list of all safety precautions. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis and Purification

Synthesis of this compound from 4-Chlorobenzonitrile (B146240)

A common and effective method for the synthesis of this compound is the halogen exchange reaction (Halex reaction) from 4-chlorobenzonitrile using potassium fluoride (B91410).

Materials:

-

Crude 4-chlorobenzonitrile (4-CBN)

-

Spray-dried anhydrous potassium fluoride (KF)

-

Autoclave

-

Distillation apparatus

-

In a flask, a mixture of crude 4-chlorobenzonitrile and toluene is refluxed to azeotropically remove water.

-

The toluene and any low-boiling impurities are removed by distillation.

-

The dried 4-chlorobenzonitrile is transferred to an autoclave with 1,3-dimethyl-2-imidazolidinone (DMI) as the solvent and spray-dried anhydrous potassium fluoride. The optimal molar ratio of 4-CBN to KF is 1:3.[4]

-

The autoclave is sealed, and the mixture is heated to 260-280 °C with vigorous stirring for 2-4 hours.[1][4] The reaction pressure will rise during this time.

-

After the reaction is complete, the autoclave is cooled, and the reaction mixture is subjected to vacuum distillation to isolate the this compound product. The solvent (DMI) can be recovered for reuse.[1]

This method can achieve yields of up to 89.5% with a purity of 99.0%.[4]

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard and effective method.[5][6]

Materials:

-

Crude this compound

-

Suitable solvent (e.g., a mixture of a good solvent like ethanol (B145695) and a poor solvent like water)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter flask

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture in an Erlenmeyer flask.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals.

-

Once crystal formation appears complete, place the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals, for example, in a desiccator or a vacuum oven.

Applications in Drug Development and Organic Synthesis

This compound is a key starting material and intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates.

Synthesis of Letrozole

This compound is a crucial reactant in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[7]

Materials:

-

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile hydrochloride

-

This compound

-

Potassium tert-butoxide

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (aqueous solution)

Procedure:

-

To a cooled (-20 to -25 °C) mixture of potassium tert-butoxide in N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile hydrochloride and stir for 60 minutes.

-

To this mixture, add this compound and continue stirring at the same temperature for one hour.

-

Upon completion of the reaction, adjust the pH of the mixture to 6.0-6.5 with an aqueous solution of hydrochloric acid while maintaining a low temperature.

-

The product, Letrozole, can then be isolated and purified through standard workup and crystallization procedures.

Cross-Coupling Reactions

This compound is a versatile substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental transformations in the synthesis of complex organic molecules.

This reaction forms a new carbon-carbon bond between this compound and an organoboron compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., SPhos)

-

Base (e.g., K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask

-

In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 2.0 eq.).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring and monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction, and perform a standard aqueous workup.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired biaryl product.

References

- 1. CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. athabascau.ca [athabascau.ca]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. patents.justia.com [patents.justia.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzonitrile (4-FBN) is a fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1] Its utility spans the pharmaceutical, agrochemical, and materials science sectors.[1] In drug discovery, the incorporation of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of lead compounds. Understanding the fundamental physical properties of this compound is therefore paramount for its effective use in research and development. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols for their determination and a visual representation of its synthesis and purification workflow.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical processes, including reaction kinetics, purification, and formulation.

| Property | Value | Units | Conditions |

| Molecular Formula | C₇H₄FN | - | - |

| Molecular Weight | 121.11 | g/mol | - |

| Melting Point | 32-36 | °C | - |

| Boiling Point | 188 | °C | at 750 mmHg |

| Density | 1.15 | g/cm³ | at 25°C |

| Vapor Pressure | 0.564 | mmHg | at 25°C |

| Refractive Index | 1.4925 | - | at 55°C |

| Flash Point | 65 | °C | Closed Cup |

| Solubility | Insoluble in water.[2] Soluble in toluene, dimethyl sulfoxide, and most organic solvents.[3] | - | - |

Experimental Protocols

Accurate determination of physical properties is essential for the characterization of a compound. The following sections detail the methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. For this compound, a sharp melting range indicates a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[1] The tube is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an automated melting point apparatus).[4][5]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[1] For pure this compound, this range is typically narrow.[5]

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is dependent on atmospheric pressure.

Methodology:

-

Apparatus Setup: A small amount of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[5][6] The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable heating bath (e.g., a Thiele tube or an aluminum block).[2][6]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7] The atmospheric pressure should also be recorded.

Density Determination

The density of this compound can be determined using the pycnometer method or by displacement.

Methodology (Pycnometer):

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with molten this compound (as its melting point is near room temperature) and weighed again.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and weighed.

-

Calculation: The density is calculated using the formula: Density = (Mass of sample) / (Volume of sample) where the volume of the sample is determined from the mass and known density of the water.

Solubility Determination

A qualitative and semi-quantitative determination of solubility in various solvents is crucial for selecting appropriate solvents for reactions, extractions, and purifications.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, toluene, hexane).

-

Procedure: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, a small, weighed amount of this compound (e.g., 10 mg) is added.

-

Observation: The mixture is agitated at a constant temperature (e.g., 25°C). The solubility is observed and can be categorized as:

-

Soluble: If all the solid dissolves.

-

Partially soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

Quantitative Measurement (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC after filtration.[8]

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through a substance and is a useful property for identifying liquids and assessing their purity.

Methodology:

-

Apparatus: An Abbe refractometer is commonly used for this measurement.[9]

-

Sample Application: A few drops of molten this compound are placed on the prism of the refractometer.

-

Measurement: The refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement must be recorded, as the refractive index is temperature-dependent.[10]

Synthesis and Purification Workflow

A common method for the synthesis of this compound is through a halogen exchange reaction from 4-chlorobenzonitrile.[4] The crude product is then purified, typically by recrystallization or distillation, to obtain a high-purity compound suitable for research and development.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a thorough overview of the essential physical properties of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a practical framework for the in-house determination and verification of these properties. The visualized synthesis and purification workflow further aids in understanding the production of this key chemical intermediate. A solid grasp of these fundamental characteristics is indispensable for the successful application of this compound in the advancement of science and technology.

References

- 1. ursinus.edu [ursinus.edu]

- 2. CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 3. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to 4-Fluorobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Fluorobenzonitrile (4-FBN), a versatile fluorinated aromatic compound. It is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This guide details its core physicochemical properties, provides an experimental protocol for its synthesis, and outlines its primary applications in research and industry.

Core Properties of this compound

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a fluorine atom and a nitrile group.[2] Its chemical structure and properties make it a valuable intermediate in organic synthesis.[2] The key quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₄FN[1][3][4][5] |

| Molecular Weight | 121.11 g/mol [1][3][4][5] |

| CAS Number | 1194-02-1[2][4][5] |

| Appearance | White crystalline low-melting solid or colorless to pale yellow liquid[1][2][6] |

| Melting Point | 32-34 °C[1][4][7] |

| Boiling Point | 188 °C at 750 mmHg[1][4][7] |

| Flash Point | 65 °C (149 °F) - closed cup[7] |

| IUPAC Name | This compound[3] |

| Synonyms | p-Fluorobenzonitrile, 4-cyanofluorobenzene[3][8] |

| InChI Key | AEKVBBNGWBBYLL-UHFFFAOYSA-N[3][7] |

| Canonical SMILES | C1=CC(=CC=C1C#N)F[3] |

| Water Solubility | Insoluble[4][6] |

Experimental Protocol: Synthesis of this compound

A common and effective method for synthesizing this compound is through the nucleophilic aromatic substitution (halogen exchange) of 4-chlorobenzonitrile (B146240). The following protocol is based on a documented procedure using potassium fluoride (B91410) in a non-polar solvent.[9]

Objective: To prepare this compound (4-FBN) from 4-chlorobenzonitrile (4-CBN) via fluorination.

Materials:

-

4-chlorobenzonitrile (4-CBN)

-

Anhydrous Potassium Fluoride (KF)

-

1,3-dimethyl-2-imidazolidone (DMI) (Solvent)[9]

-

Autoclave or suitable high-pressure reactor

-

Standard laboratory glassware for workup and purification

Methodology:

-

Reactant Preparation: In a suitable autoclave, charge the reactants according to the optimal molar ratio of n(4-CBN) to n(KF) = 1:3.[9]

-

Solvent Addition: Add 1,3-dimethyl-2-imidazolidone (DMI) as the solvent.[9]

-

Reaction Conditions: Seal the reactor and heat the mixture to a reaction temperature of 280 °C.[9]

-

Reaction Time: Maintain the temperature and stir the mixture for 2.0 hours.[9]

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, can be isolated using standard procedures such as distillation or extraction.

-

Analysis: The identity and purity of the final product should be confirmed using analytical techniques like Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[3][8][10] This specific protocol has been shown to produce 4-FBN with a yield of 89.5% and a purity of 99.0%.[9]

Applications in Research and Development

This compound's unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile groups, make it a valuable intermediate in multiple fields.

-

Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various pharmaceutical agents, including opioid receptor antagonists and treatments for diseases related to unsaturated fatty acids.[4][11] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[1]

-

Agrochemicals: The compound is used to produce pyrimidine (B1678525) and pyridine (B92270) derivatives that act as herbicides.[11]

-

Materials Science: 4-FBN is employed in the development of optical materials like liquid crystals and specialty polymers.[1][11] For instance, it undergoes condensation with diphenylamine (B1679370) to yield 4-cyanotriphenylamine, a monomer used in advanced materials.[4][7]

-

Coordination Chemistry: It can act as a ligand to form coordination compounds with various metals, such as the eight-membered thorium(IV) tetraazamacrocycle formed from the metal-mediated coupling of four 4-FBN equivalents.[4][7] These complexes have potential applications in catalysis and materials science.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1194-02-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1194-02-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. This compound 99 1194-02-1 [sigmaaldrich.com]

- 8. Benzonitrile, 4-fluoro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound(1194-02-1) 1H NMR spectrum [chemicalbook.com]

- 11. CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 12. kaibangchem.com [kaibangchem.com]

solubility of 4-Fluorobenzonitrile in organic solvents

An In-depth Technical Guide on the Solubility of 4-Fluorobenzonitrile (B33359) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Given the limited availability of extensive public quantitative data, this document focuses on providing a robust framework for researchers to determine and predict the solubility of this compound through detailed experimental protocols and an introduction to relevant thermodynamic models.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₄FN. It is a member of the benzonitrile (B105546) family, characterized by a benzene (B151609) ring substituted with a nitrile group (-C≡N) and a fluorine atom.[1] The presence of the electronegative fluorine atom and the polar nitrile group influences its chemical reactivity and solubility in various solvents.[2] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3] Understanding its solubility is paramount for process design, purification, and formulation in these applications.

Solubility of this compound: Quantitative Data

To address this, the following table is provided as a template for researchers to populate with experimentally determined data. This standardized format allows for easy comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x₁) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Toluene | |||

| Acetonitrile | |||

| User-defined |

Experimental Protocol for Solubility Determination

The following section outlines a detailed gravimetric method for determining the solubility of this compound in organic solvents. This method is a reliable and widely used technique in solubility studies.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bars

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation and Sampling:

-

Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours.

-

Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed syringe fitted with a syringe filter. The filter will prevent any solid particles from being transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed empty vial.

-

Evaporate the solvent completely in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (32-34°C) to avoid any loss of the solute.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is determined by subtracting the mass of the empty vial from the mass of the vial with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or as a mole fraction.

-

3.3. Visualization of the Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of solubility.

Thermodynamic Modeling of Solubility

In the absence of extensive experimental data, thermodynamic models can be powerful tools for predicting the solubility of this compound. These models use thermodynamic principles to correlate and predict solubility based on the physicochemical properties of the solute and solvent.

4.1. Commonly Used Thermodynamic Models

-

The Apelblat Equation: This is a semi-empirical model that is widely used to correlate the solubility of a solute with temperature. It is relatively simple and requires only a few experimentally determined data points for accurate predictions over a range of temperatures.

-

The van't Hoff Equation: This model describes the temperature dependence of the equilibrium constant, which can be related to the solubility. It is particularly useful for understanding the thermodynamics of the dissolution process, such as the enthalpy and entropy of solution.

-

NRTL and UNIQUAC Models: These are more complex activity coefficient models that can be used to predict solubility in binary and multi-component systems. They account for the non-ideal behavior of solutions and can provide more accurate predictions, especially for systems with strong intermolecular interactions.

4.2. Logical Relationship between Experimental Data and Modeling

The interplay between experimental data and thermodynamic modeling is crucial for a comprehensive understanding of solubility. Experimental data is used to validate and parameterize the models, which can then be used to predict solubility under different conditions.

Caption: The synergistic relationship between experimental data and thermodynamic modeling in solubility studies.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, this guide provides researchers with the necessary tools to address this gap. The detailed experimental protocol for the gravimetric method offers a reliable means of generating accurate solubility data. Furthermore, the introduction to thermodynamic models provides a pathway for predicting solubility and gaining a deeper understanding of the dissolution process. By combining experimental work with theoretical modeling, a comprehensive solubility profile of this compound can be established, which is essential for its effective application in scientific research and industrial development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzonitrile

This technical guide provides a comprehensive overview of the melting and boiling points of 4-fluorobenzonitrile (B33359), including detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this compound as a key building block in their synthetic endeavors.

Physicochemical Data of this compound

This compound is a white crystalline solid at room temperature.[1][2] It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The physical properties of a compound, such as its melting and boiling points, are crucial for its identification, purity assessment, and the design of synthetic and purification protocols.

The melting and boiling points of this compound have been reported across various sources. A summary of these values is presented below for easy reference and comparison.

| Physical Property | Reported Value | Conditions |

| Melting Point | 32-34 °C | (lit.)[1][2] |

| 33-36 °C | [4][5] | |

| 37-40 °C | [6] | |

| 34 °C | [7] | |

| 34.8 °C | [2] | |

| Boiling Point | 188 °C | at 750 mmHg (lit.)[1][4] |

| 188.8 °C | ||

| 189.6 °C | at 760 mmHg[5] |

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental in chemical analysis. The methods described below are standard procedures in organic chemistry laboratories.

The melting point of a pure solid is typically a sharp, well-defined temperature range at which the substance transitions from a solid to a liquid. The presence of impurities generally leads to a depression and broadening of the melting point range.[8] The capillary method is a widely used technique for this determination.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[9][10]

-

Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until a sample column of 1-2 cm is achieved.[10][11]

-

Measurement:

-

Using a Melting Point Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[11] For an unknown compound, it is common practice to first perform a rapid heating to determine an approximate melting range.[8] Then, a second, more precise measurement is performed with a new sample, heating at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Using a Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[12] Immerse this assembly in the oil of a Thiele tube. Heat the side arm of the Thiele tube gently with a Bunsen burner. The convection currents in the oil will ensure uniform heating.[8][12]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transformed into a liquid (the end of the melting range).[13]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14][15] Like the melting point, it is a key indicator of a substance's identity and purity.

2.2.1. Capillary Method (Siwoloboff Method)

This micro-method is suitable when only a small amount of the liquid sample is available.[16]

Apparatus:

-

Thiele tube or a beaker with heating oil

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Place a few milliliters of liquid this compound into a small test tube.[12]

-

Setup: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[17]

-

Assembly: Attach the test tube to a thermometer and immerse it in a Thiele tube or an oil bath.[12][16]

-

Heating and Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[14] Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[16]

-

Data Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is the boiling point of the sample.[14][16] It is crucial to also record the barometric pressure, as boiling point is pressure-dependent.[15]

2.2.2. Simple Distillation/Reflux Method

For larger quantities of the substance, the boiling point can be determined during distillation or under reflux.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips

Procedure:

-

Setup: Assemble a simple distillation or reflux apparatus with the this compound sample and boiling chips in the flask.[16]

-

Heating: Heat the flask to bring the liquid to a steady boil.

-

Measurement: In a distillation setup, the thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid. In a reflux setup, the thermometer should be placed so it measures the temperature of the hot vapor.[16]

-

Data Recording: The stable temperature observed during the distillation or reflux is the boiling point of the liquid.[16]

Synthesis Workflow of this compound

This compound is a versatile building block, and its synthesis is a key process for many applications. One common laboratory-scale synthesis involves a halogen exchange reaction from 4-chlorobenzonitrile. The logical workflow for this synthesis is depicted below.

Caption: Synthesis of this compound via Halogen Exchange.

This guide provides essential data and standardized methodologies relevant to the handling and characterization of this compound. Adherence to these protocols will ensure accurate and reproducible results in a research and development setting.

References

- 1. This compound | 1194-02-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | High-Purity Reagent | RUO [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Hangzhou TangJie Molecules chemical Co.,Ltd.--4-Fluorobenzonitrile - 1194-02-1 [tjmchem.com]

- 6. This compound(1194-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. byjus.com [byjus.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. jove.com [jove.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. byjus.com [byjus.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluorobenzonitrile

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Fluorobenzonitrile, tailored for researchers, scientists, and professionals in drug development. The document details the spectral data, experimental protocols, and a visual representation of the spin-spin coupling interactions.

Data Presentation: ¹H NMR Spectral Parameters

The ¹H NMR spectrum of this compound is characterized by two distinct multiplets in the aromatic region. The symmetry of the molecule results in two pairs of chemically equivalent protons. The protons ortho to the electron-withdrawing cyano group (H_A) are deshielded and appear downfield, while the protons ortho to the electron-donating fluorine atom (H_B) are more shielded and appear upfield. The observed splitting patterns are a result of proton-proton (H-H) and proton-fluorine (H-F) coupling.

The quantitative data for the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| H_A (2H, ortho to -CN) | 7.683 | Triplet of Doublets (td) | ³J_HH = 9.1 Hz, ⁴J_HF = 5.1 Hz |

| H_B (2H, meta to -CN) | 7.187 | Triplet of Doublets (td) | ³J_HH = 9.1 Hz, ³J_HF = 8.2 Hz |

Data sourced from a 90 MHz spectrum in CDCl₃.[1]

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

a) Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.[1][2]

-

For referencing, the residual proton signal of CHCl₃ in CDCl₃ (δ ≈ 7.26 ppm) can be used, or a small amount of tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm) can be added as an internal standard.[3][4]

-

Transfer the solution to a standard 5 mm NMR tube.

b) Instrument Parameters and Data Acquisition:

-

Spectrometer: The spectrum can be recorded on a standard Fourier Transform (FT) NMR spectrometer, with a proton frequency of 300 MHz or higher for better resolution.[5]

-

Acquisition Parameters:

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Pulse Width: A standard 90° pulse is used.

-

Acquisition Time: Typically 2-4 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to confirm the 2:2 proton ratio.

-

Reference the spectrum to the TMS or residual solvent signal.

-

Visualization of Spin-Spin Coupling

The spin system in this compound is best described as an AA'BB'X system, where A and B are the protons and X is the ¹⁹F nucleus. The following diagram, generated using the DOT language, illustrates the key coupling interactions that determine the multiplicity of the signals.

Caption: Diagram of proton-proton and proton-fluorine coupling in this compound.

References

An In-depth Technical Guide to the 13C NMR Spectral Data of 4-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluorobenzonitrile. It includes detailed data on chemical shifts and coupling constants, a standardized experimental protocol for data acquisition, and an analysis of the substituent effects on the aromatic system.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its chemical structure and electronic properties is paramount for its effective utilization in drug design and development. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of this compound, which is crucial for its characterization and for understanding its reactivity.

13C NMR Spectral Data

The 13C NMR spectrum of this compound exhibits distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the fluorine and cyano substituents. The spectrum is further complicated by through-bond scalar couplings between the 13C nuclei and the neighboring 19F and 1H nuclei.

Chemical Shift Assignments and Coupling Constants

The following table summarizes the assigned 13C NMR chemical shifts (δ) in parts per million (ppm) and the carbon-fluorine (JCF) and carbon-proton (JCH) coupling constants in Hertz (Hz). The data presented is for a sample dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

| Carbon Atom | Chemical Shift (δ, ppm) | nJCF (Hz) | nJCH (Hz) |

| C1 (ipso-CN) | ~108.5 | 4JCF ≈ 3.6 | - |

| C2/C6 | ~134.6 | 3JCF ≈ 9.3 | 1JCH ≈ 165 |

| C3/C5 | ~116.7 | 2JCF ≈ 22.6 | 1JCH ≈ 165 |

| C4 (ipso-F) | ~164.9 | 1JCF ≈ 254.9 | - |

| CN | ~117.9 | - | - |

Note: The exact values for long-range JCH couplings are often small and not always reported in standard spectra. The provided 1JCH is a typical value for aromatic C-H bonds.

Experimental Protocol

The following is a detailed methodology for the acquisition of a high-quality 13C NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

If desired, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : The data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

-

Insertion and Locking : Insert the sample into the magnet. Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.

-

Tuning and Shimming : Tune and match the 13C probe to the correct frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width : Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are observed.

-

Acquisition Time (AQ) : Typically set to 1-2 seconds.

-

Relaxation Delay (D1) : A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans (NS) : A sufficient number of scans (e.g., 128 or more) should be acquired to achieve an adequate signal-to-noise ratio.

-

Temperature : The experiment is typically run at room temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transformation : Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) followed by Fourier transformation.

-

Phasing : Manually or automatically phase the resulting spectrum.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Referencing : Reference the spectrum to the solvent peak of DMSO-d6 (δ ≈ 39.52 ppm) or to the internal standard TMS (δ = 0.00 ppm).

-

Peak Picking and Integration : Identify and label all the peaks. Note that routine 13C NMR spectra are generally not quantitative, and integration values should be interpreted with caution.

Substituent Effects and Logical Relationships

The chemical shifts observed in the 13C NMR spectrum of this compound are a direct consequence of the electronic effects of the fluorine and cyano substituents on the benzene (B151609) ring. The following diagram illustrates the interplay of these effects.

FTIR spectrum analysis of 4-Fluorobenzonitrile

An In-depth Technical Guide to the FTIR Spectrum Analysis of 4-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. It includes a detailed breakdown of the vibrational frequencies, a summary of experimental protocols for sample analysis, and logical diagrams to illustrate the analytical workflow and spectral correlations.

Molecular Structure and Vibrational Modes

This compound (C₇H₄FN) is an aromatic compound with a benzene (B151609) ring substituted with a fluorine atom and a nitrile group at the para position (1,4-substitution).[1] The key functional groups that give rise to characteristic absorption bands in the infrared spectrum are the nitrile group (C≡N), the carbon-fluorine bond (C-F), the aromatic carbon-carbon bonds (C=C), and the aromatic carbon-hydrogen bonds (C-H).

FTIR Spectral Data

The FTIR spectrum of this compound exhibits several distinct absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data for the principal peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3000-3100 | Aromatic C-H | Stretching |

| ~2220-2260 | C≡N (Nitrile) | Stretching |

| ~1600-1680 | Aromatic C=C | Ring Stretching |

| ~1400-1500 | Aromatic C=C | Ring Stretching |

| ~1000-1360 | C-F | Stretching |

| ~800-900 | Aromatic C-H | Out-of-plane Bending |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocols

Obtaining a high-quality FTIR spectrum of this compound, which is a solid at room temperature, requires proper sample preparation.[2] The following are detailed methodologies for common FTIR sampling techniques for solids.

Attenuated Total Reflectance (ATR)

ATR is a common and convenient method for analyzing solid samples directly.

-

Apparatus : FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Procedure :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the this compound powder directly onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Acquire the FTIR spectrum of the sample.

-

After the measurement, clean the crystal surface thoroughly.

-

KBr Pellet Method

This traditional method involves dispersing the solid sample in a potassium bromide (KBr) matrix.

-

Apparatus : Agate mortar and pestle, hydraulic press with a pellet die, FTIR spectrometer.

-

Procedure :

-

Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry, IR-grade KBr powder.[3]

-

Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[3]

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[3]

-

Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum.

-

Thin Solid Film Method

A thin film of the solid can be cast onto an IR-transparent window.

-

Apparatus : IR-transparent salt plates (e.g., NaCl or KBr), a volatile solvent (e.g., methylene (B1212753) chloride or acetone), a pipette or dropper.

-

Procedure :

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent.[4]

-

Using a pipette, apply a drop or two of the solution to the surface of a clean salt plate.[4]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

-

Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.[4]

-

Visualizations

The following diagrams illustrate the workflow of FTIR analysis and the correlation between the molecular structure of this compound and its infrared spectrum.

Caption: Workflow for FTIR analysis of this compound.

Caption: Correlation of functional groups and IR absorption.

References

An In-depth Technical Guide to the Safety Data for 4-Fluorobenzonitrile

This guide provides a comprehensive overview of the safety information for 4-Fluorobenzonitrile (CAS No. 1194-02-1), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's physical and chemical properties, toxicological data, and safety handling procedures, presenting quantitative data in structured tables and visualizing key workflows.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Key physical and chemical properties are summarized in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₄FN | [1][2] |

| Molecular Weight | 121.11 g/mol | [3] |

| Melting Point | 32-34 °C (lit.) | [4] |

| Boiling Point | 188 °C/750 mmHg (lit.) | [4] |

| Flash Point | 65 °C (149 °F) - closed cup | [5] |

| Appearance | White Crystalline Low Melting Solid | [6] |

| Solubility | Insoluble in water | [6][7] |

| Vapor Pressure | 0.564 mmHg at 25°C | [6] |

| log Pow (Octanol/Water Partition Coefficient) | 1.74 | [1] |

Toxicological Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][8] The toxicological properties have not been fully investigated, and the available data is summarized below.[1]

| Toxicity Endpoint | Classification/Value | Source |

| Acute Oral Toxicity | Category 4 | [1][8] |

| Acute Dermal Toxicity | Category 4 | [1][8] |

| Acute Inhalation Toxicity (Dusts and Mists) | Category 4 | [1][8] |

| Skin Corrosion/Irritation | May cause skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | Dust may cause mechanical irritation | [4] |

| Carcinogenicity | Not listed by IARC, NTP, ACGIH, OSHA, or Mexico | [1] |

Experimental Protocols:

The toxicological data presented in Safety Data Sheets are typically generated following internationally recognized guidelines. While the specific experimental reports for this compound are not publicly available, the methodologies would likely adhere to the OECD Guidelines for the Testing of Chemicals. These guidelines provide standardized procedures for assessing the safety of chemicals. For instance:

-

Acute Oral Toxicity is often determined using OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).

-

Acute Dermal Toxicity would likely follow OECD Test Guideline 402 (Acute Dermal Toxicity).

-

Acute Inhalation Toxicity is typically assessed using OECD Test Guideline 403 (Acute Inhalation Toxicity).

-

Skin and Eye Irritation are evaluated using OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), respectively.

These protocols involve the administration of the substance to laboratory animals under controlled conditions to determine the potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications are presented in the table below.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable solids | 1 | H228: Flammable solid |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin |

| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

Data aggregated from multiple sources indicating varying classifications.[3][5][9]

Safe Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel. The following diagram illustrates the recommended procedures.

Caption: Workflow for the safe handling and storage of this compound.

First-Aid Measures

In the event of exposure to this compound, prompt and appropriate first-aid measures are essential. The following diagram outlines the recommended first-aid procedures for different routes of exposure.

Caption: First-aid procedures for different routes of exposure to this compound.

Fire-Fighting Measures

This compound is a combustible material and a flammable solid.[1][5] In case of a fire, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4]

-

Specific Hazards: Containers may explode when heated.[1] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (B91410) (HF).[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Ecological Information

Limited ecotoxicity data is available for this compound. It is advised not to empty this chemical into drains.[1]

| Organism | Endpoint | Value | Source |

| Daphnia Magna (Water Flea) | EC50 | 218 mg/l | [1] |

Persistence is unlikely, and bioaccumulation is not expected based on the log Pow value.[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Disposal should be in accordance with local, regional, and national hazardous waste regulations.[1] Contaminated packaging should also be disposed of as hazardous waste.[2]

This technical guide provides a summary of the key safety data for this compound. It is imperative to consult the full Safety Data Sheet from the supplier before handling this chemical and to always follow good laboratory practices.

References

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 对氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medboundhub.com [medboundhub.com]

- 6. oecd.org [oecd.org]

- 7. fda.gov [fda.gov]

- 8. This compound | CAS 1194-02-1 | LGC Standards [lgcstandards.com]

- 9. oecd.org [oecd.org]

In-Depth Technical Guide to the Toxicological Data for 4-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological properties of 4-Fluorobenzonitrile have not been fully investigated, and this guide summarizes the currently available data. All handling of this chemical should be conducted with appropriate personal protective equipment and within a controlled laboratory setting.

Executive Summary

This compound (CAS No. 1194-02-1) is an aromatic nitrile compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. While its use in various scientific and industrial applications is established, a comprehensive toxicological profile is not yet fully defined. This guide provides a detailed overview of the existing toxicological data for this compound, including acute toxicity, genotoxicity, and information on its potential metabolism. Data on structurally related compounds are also presented to offer a broader context for its potential hazards. Significant data gaps remain, particularly concerning repeated-dose, reproductive, and developmental toxicity.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1194-02-1 | [1][2][3] |

| Molecular Formula | C₇H₄FN | [2][3] |

| Molecular Weight | 121.11 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 33-36 °C | [3] |

| Boiling Point | 188 °C at 760 mmHg | [3] |